molecular formula C24H22FN3O2S B2692352 Ethyl 2-[7-(3-fluorophenyl)-5-phenylpyrrolo[3,2-e]pyrimidin-4-ylthio]butanoate CAS No. 442878-86-6

Ethyl 2-[7-(3-fluorophenyl)-5-phenylpyrrolo[3,2-e]pyrimidin-4-ylthio]butanoate

Cat. No.: B2692352
CAS No.: 442878-86-6
M. Wt: 435.52
InChI Key: CEZLQFJMEAELHI-UHFFFAOYSA-N
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Description

Ethyl 2-[7-(3-fluorophenyl)-5-phenylpyrrolo[3,2-e]pyrimidin-4-ylthio]butanoate is a synthetic small molecule characterized by a pyrrolo[3,2-e]pyrimidine core, a bicyclic heteroaromatic system fused from pyrrole and pyrimidine rings. Key structural features include:

  • A 3-fluorophenyl substituent at position 7, enhancing hydrophobic interactions and metabolic stability.
  • A phenyl group at position 5, contributing to π-π stacking in target binding.
  • A thioether-linked ethyl butanoate moiety at position 4, which may act as a prodrug moiety or improve solubility .

Properties

IUPAC Name

ethyl 2-[7-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O2S/c1-3-20(24(29)30-4-2)31-23-21-19(16-9-6-5-7-10-16)14-28(22(21)26-15-27-23)18-12-8-11-17(25)13-18/h5-15,20H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZLQFJMEAELHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=NC=NC2=C1C(=CN2C3=CC(=CC=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[7-(3-fluorophenyl)-5-phenylpyrrolo[3,2-e]pyrimidin-4-ylthio]butanoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolopyrimidine core, followed by the introduction of the fluorophenyl and phenyl groups. The final step involves the esterification of the compound to form the ethyl ester.

    Preparation of Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidine ring.

    Introduction of Fluorophenyl and Phenyl Groups: These groups are introduced through substitution reactions using suitable reagents and catalysts.

    Esterification: The final step involves the reaction of the intermediate compound with ethyl alcohol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[7-(3-fluorophenyl)-5-phenylpyrrolo[3,2-e]pyrimidin-4-ylthio]butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[7-(3-fluorophenyl)-5-phenylpyrrolo[3,2-e]pyrimidin-4-ylthio]butanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[7-(3-fluorophenyl)-5-phenylpyrrolo[3,2-e]pyrimidin-4-ylthio]butanoate involves its interaction with specific molecular targets within cells. The compound is believed to bind to certain enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from patents and biochemical studies, focusing on core structures, substituents, and inferred pharmacological properties.

Table 1: Structural and Functional Comparison

Compound Name (Core Structure) Key Substituents Biological Target (Inferred) Pharmacokinetic Features References
Target Compound (Pyrrolo[3,2-e]pyrimidine) 3-Fluorophenyl, phenyl, ethyl butanoate thioether Kinases (e.g., Aurora B, EGFR) Prodrug potential via ester hydrolysis
AZD1152 (Quinazoline) 3-Fluorophenyl, pyrazolylamino, phosphate prodrug Aurora B kinase Rapid hydrolysis to active metabolite
FIPI (Benzimidazolone) Fluoroindole, piperidinyl Phospholipase D (PLD) Moderate half-life, CNS penetration
EP 4,374,877 Compounds (Diazaspiro[4.5]decen) Trifluoromethyl, carbamoyl, hydroxy Undisclosed (likely kinases or proteases) High lipophilicity, slow clearance

Core Structure and Target Selectivity

  • Pyrrolo[3,2-e]pyrimidine vs. Quinazoline (AZD1152):
    The target compound’s pyrrolopyrimidine core is structurally distinct from AZD1152’s quinazoline system but retains a planar, bicyclic heteroaromatic scaffold critical for ATP-binding pocket interactions in kinases . Pyrrolopyrimidines may exhibit improved selectivity for kinases with deeper hydrophobic pockets due to their reduced polarity compared to quinazolines.
  • Benzimidazolone (FIPI, NCDOB): Benzimidazolone-based inhibitors like FIPI target phospholipase D (PLD), emphasizing the role of non-planar cores in non-kinase enzyme inhibition. The target compound’s rigid pyrrolopyrimidine core likely favors kinase over PLD binding .

Substituent Effects on Potency and Stability

  • Fluorinated Aromatic Groups: The 3-fluorophenyl group in the target compound mirrors substituents in AZD1152 and FIPI, enhancing binding via hydrophobic and halogen-bonding interactions.
  • Thioether vs. Phosphate Prodrugs: The target compound’s thioether-linked ethyl butanoate may offer slower metabolic activation compared to AZD1152’s phosphate ester, which undergoes rapid hydrolysis in vivo .

Research Findings and Hypotheses

  • Kinase Inhibition Potential: Based on AZD1152’s nanomolar potency against Aurora B kinase (IC50: 0.3 nM), the target compound’s pyrrolopyrimidine core and fluorophenyl substituents may achieve comparable activity, though its thioether linkage could alter binding kinetics .
  • Metabolic Stability: The ethyl ester in the target compound may improve oral bioavailability over carboxylate-containing analogs (e.g., EP 4,374,877’s pentanedioic acid derivatives), which face rapid renal clearance .

Biological Activity

Ethyl 2-[7-(3-fluorophenyl)-5-phenylpyrrolo[3,2-e]pyrimidin-4-ylthio]butanoate is a synthetic compound belonging to the class of pyrrolopyrimidines, characterized by its unique structural features, including a fluorophenyl group and a phenyl group attached to a pyrrolopyrimidine core. This compound has garnered attention for its potential biological activities, particularly in cancer treatment and as a modulator of cellular pathways.

Structure and Composition

  • IUPAC Name : this compound
  • Molecular Formula : C24H22FN3O2S
  • CAS Number : 442878-86-6

Physical Properties

PropertyValue
Molecular Weight441.51 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that the compound may modulate enzyme activity and affect signal transduction pathways, potentially influencing gene expression and cellular proliferation.

Cytotoxicity Studies

Research indicates that similar pyrrolopyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxic Effects : Compounds in this class have shown potent activity against murine L1210 and P388 leukemias, as well as human HL-60 promyelocytic leukemia cells . These studies demonstrate that the mechanism may involve the inhibition of DNA and protein synthesis, leading to reduced cellular viability.

Comparative Analysis with Related Compounds

This compound can be compared with other derivatives such as:

Compound NameActivity Profile
Ethyl 2-[7-(4-chlorophenyl)-5-phenylpyrrolo[3,2-e]pyrimidin-4-ylthio]butanoateSimilar structure; potential for varied biological activity due to different substituents.
Ethyl 2-[7-(3-methylphenyl)-5-phenylpyrrolo[3,2-e]pyrimidin-4-ylthio]butanoateContains a methyl group; may exhibit altered pharmacokinetics.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cells :
    • A study demonstrated that pyrrolopyrimidine derivatives significantly inhibited the growth of HL-60 cells at concentrations as low as 100 µM. The inhibition was linked to interference with DNA polymerases and other critical enzymes involved in nucleic acid synthesis .
  • Signal Transduction Modulation :
    • Investigations into the signaling pathways affected by these compounds suggest they may play a role in modulating apoptosis and cell cycle progression, although specific pathways remain to be fully elucidated.
  • Potential Lipid-Lowering Effects :
    • Some related compounds have shown lipid-lowering properties in animal models, indicating a broader therapeutic potential beyond oncology . This suggests that this compound might also influence metabolic pathways.

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